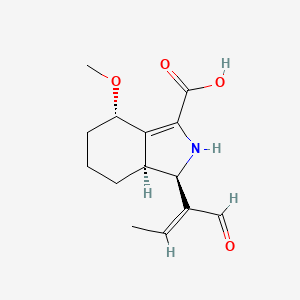![molecular formula C20H15NO4 B10756821 4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate CAS No. 220627-87-2](/img/structure/B10756821.png)
4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE is a complex organic compound belonging to the class of isoquinolones and derivatives . This compound is characterized by its aromatic polycyclic structure, which includes a ketone-bearing isoquinoline moiety . It is a small molecule with a molecular formula of C20H15NO4 and a molecular weight of 333.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoisoquinoline Core: This step involves the cyclization of appropriate precursors to form the indenoisoquinoline core structure.
Introduction of the Butanoate Group: The butanoate group is introduced through esterification reactions, often using butanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting DNA topoisomerase I.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE involves its interaction with molecular targets such as DNA topoisomerase I . This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and transcription processes. The compound’s effects are mediated through the formation of stable complexes with the enzyme, preventing it from performing its catalytic functions.
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinolin-6-ylbutanoic acid
- 6H-Indeno[1,2-c]isoquinoline-6-butanoic acid, 5,11-dihydro-5,11-dioxo-
Uniqueness
4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with DNA topoisomerase I sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
220627-87-2 |
|---|---|
Molecular Formula |
C20H15NO4 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)butanoic acid |
InChI |
InChI=1S/C20H15NO4/c22-16(23)10-5-11-21-18-13-7-2-3-8-14(13)19(24)17(18)12-6-1-4-9-15(12)20(21)25/h1-4,6-9H,5,10-11H2,(H,22,23) |
InChI Key |
AHIJTWCJGCWHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-Dihydropyrrol-1-yl)-6-phenyl-pyrido[6,5-d]pyrimidin-2-amine](/img/structure/B10756748.png)
![1-[4-(4-Chlorophenyl)-1-(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidin-4-Yl]methanamine](/img/structure/B10756756.png)
![4-(4-Chlorobenzyl)-1-(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidin-4-Aminium](/img/structure/B10756762.png)
![N-(5-{3,4-Difluoro-2-[(2-Fluoro-4-Iodophenyl)amino]phenyl}-1,3,4-Oxadiazol-2-Yl)ethane-1,2-Diamine](/img/structure/B10756766.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-3-methyl-butyric acid](/img/structure/B10756784.png)
![4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-YL)benzenesulfonamide](/img/structure/B10756787.png)
![6-(2,6-Dimethoxyphenyl)pyrido[2,3-D]pyrimidine-2,7-Diamine](/img/structure/B10756792.png)
![1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene](/img/structure/B10756800.png)
![(4E)-N-(4-fluorophenyl)-4-[(phenylcarbonyl)imino]-4H-pyrazole-3-carboxamide](/img/structure/B10756801.png)

![4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol](/img/structure/B10756808.png)
![4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B10756816.png)
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide](/img/structure/B10756823.png)
![2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide](/img/structure/B10756834.png)
